4-(1H-1,3-benzodiazol-1-yl)benzoic acid

Coordination Chemistry Metal-Organic Frameworks Crystal Engineering

Select 4-(1H-1,3-Benzodiazol-1-yl)benzoic acid for its unique bifunctional architecture. The 1,4-para-substituted benzoic acid and benzimidazole groups provide a linear, rigid geometry essential for designing predictable 1D coordination polymers and discrete metal complexes. This specific structure dictates material porosity and luminescence, making simple benzoic acid or benzimidazole substitutions invalid. Its well-characterized physicochemical profile (LogP ~2.6, pKa ~4.56) ensures reliable solubility and metal-binding in your experimental design.

Molecular Formula C14H10N2O2
Molecular Weight 238.24 g/mol
CAS No. 220495-52-3
Cat. No. B3433313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-1,3-benzodiazol-1-yl)benzoic acid
CAS220495-52-3
Molecular FormulaC14H10N2O2
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)C(=O)O
InChIInChI=1S/C14H10N2O2/c17-14(18)10-5-7-11(8-6-10)16-9-15-12-3-1-2-4-13(12)16/h1-9H,(H,17,18)
InChIKeyLVTAQCOHWAZNAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1H-1,3-Benzodiazol-1-yl)benzoic Acid (CAS 220495-52-3): Procurement-Grade Overview for Bifunctional Ligand Applications


4-(1H-1,3-Benzodiazol-1-yl)benzoic acid (CAS: 220495-52-3, C14H10N2O2, MW 238.24), also known as 4-(1H-benzimidazol-1-yl)benzoic acid , is a bifunctional organic compound consisting of a benzimidazole moiety linked to a benzoic acid group . This structural duality enables its primary utility as a versatile ligand in coordination chemistry and as a building block in medicinal chemistry [1]. Its computed properties, including a topological polar surface area (TPSA) of 55.1 Ų, a calculated logP (XlogP) of 2.6, and 2 rotatable bonds , define its physicochemical profile for procurement and experimental design.

Why Generic Substitution of 4-(1H-1,3-Benzodiazol-1-yl)benzoic Acid (CAS 220495-52-3) Is Not Scientifically Valid


Generic substitution with a simple benzoic acid derivative or an unsubstituted benzimidazole is invalid due to the compound's specific bifunctional architecture. The 1,4-para substitution pattern on the central phenyl ring dictates its linear, rigid geometry, which is a critical determinant for forming discrete coordination complexes rather than helical or polymeric structures [1]. Furthermore, the presence of the carboxylic acid group directly influences its pKa (calculated ~4.56) and LogD (e.g., -0.39 at pH 7.4) [2], parameters that govern its solubility, ionization state, and metal-binding ability in aqueous and biological environments. Interchanging with an analog that alters the substitution position (e.g., meta or ortho) or lacks the carboxyl group (e.g., 4-(1H-benzimidazol-1-yl)benzonitrile [3]) would fundamentally change the resulting material's topology and properties.

Quantitative Differentiators of 4-(1H-1,3-Benzodiazol-1-yl)benzoic Acid (CAS 220495-52-3) vs. Closest Analogs


Spatial Geometry Dictates Coordination Polymer Topology vs. Ortho/Meta Analogs

The para-substitution pattern of 4-(1H-1,3-benzodiazol-1-yl)benzoic acid (Hbba) enforces a linear coordination geometry, leading to discrete complexes, in stark contrast to ortho-substituted benzoic acid analogs which yield helical coordination polymers under identical conditions [1].

Coordination Chemistry Metal-Organic Frameworks Crystal Engineering

Distinct Kinase Inhibition Profile: PDGFRβ and FGFR1 IC50 Values

4-(1H-1,3-benzodiazol-1-yl)benzoic acid exhibits a distinct kinase inhibition profile with an IC50 of 50,000 nM (50 µM) against both PDGFRβ and FGFR1 [1], positioning it as a valuable tool compound or scaffold with a specific, albeit moderate, potency window. This contrasts sharply with highly optimized benzimidazole-based kinase inhibitors where IC50 values can reach sub-nanomolar ranges [2].

Medicinal Chemistry Kinase Inhibition Cancer Research

Quantitative Physicochemical Profile Defines Handling and Formulation Behavior

The calculated physicochemical properties of 4-(1H-1,3-benzodiazol-1-yl)benzoic acid provide a quantitative baseline for solubility, permeability, and ionization behavior, differentiating it from analogs with altered substitution or core structures [1].

Pre-formulation ADME Prediction Chemical Procurement

Function as a Metal-Binding Ligand vs. Non-Coordinating Benzonitrile Analog

As a carboxylic acid, 4-(1H-1,3-benzodiazol-1-yl)benzoic acid (Hbba) is a functional metal-binding ligand, unlike its closely related analog, 4-(1H-benzimidazol-1-yl)benzonitrile (bbn), which lacks the carboxyl group and thus cannot participate in similar deprotonation and coordination chemistry [1].

Coordination Chemistry Ligand Design Crystal Engineering

High-Value Application Scenarios for 4-(1H-1,3-Benzodiazol-1-yl)benzoic Acid (CAS 220495-52-3)


Design and Synthesis of Linear Metal-Organic Frameworks (MOFs) and Coordination Polymers

Due to its rigid, linear para-substituted structure, this compound is a prime candidate for synthesizing discrete metal complexes and 1D linear coordination polymers. Researchers can leverage this predictable geometry to engineer materials with specific porosity, luminescence, or magnetic properties [1][2]. The carboxylic acid group provides a reliable coordination site for transition metals, enabling the rational design of new crystalline materials.

Use as a Control Compound or Core Scaffold in Kinase Inhibitor Research

The compound's defined and moderate inhibitory activity against PDGFRβ and FGFR1 (IC50 ~ 50 µM) makes it a valuable tool in medicinal chemistry [3]. It can serve as an unoptimized starting point for Structure-Activity Relationship (SAR) studies or as a control compound in assays where a specific, non-saturating level of inhibition is required. Its well-characterized physicochemical properties (pKa, LogD) further support its use in developing reliable in vitro assays [4].

Building Block for Advanced Organic Synthesis

The bifunctional nature of 4-(1H-1,3-benzodiazol-1-yl)benzoic acid allows it to be a versatile intermediate. The carboxylic acid can be activated for amide or ester bond formation, while the benzimidazole nitrogen can be further alkylated or arylated. This makes it a strategic building block for generating libraries of more complex molecules, such as the benzimidazolyl diketo acid derivatives explored as potential HIV-1 integrase inhibitors [5].

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